tert-Butyl 1-formylcyclohexylcarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(1-formylcyclohexyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-12(9-14)7-5-4-6-8-12/h9H,4-8H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKUKJDGNXNBEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCC1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
quaternary alpha-amino aldehyde building blocks for drug discovery
The Quaternary Advantage: Engineering -Amino Aldehydes for Drug Discovery
Executive Summary
Quaternary
This guide provides a rigorous technical framework for the design, synthesis, and application of these motifs. It moves beyond standard textbook protocols to address the specific nuances of handling sterically hindered, electron-deficient carbonyls in medicinal chemistry.
Part 1: The Stability Paradox & Structural Logic
The "Magic Methyl" and Conformational Locking
The introduction of a quaternary center (typically via an
-
Conformational Restriction: The Thorpe-Ingold effect forces the backbone into specific torsion angles (
), often stabilizing bioactive -turn or -helical conformations. -
Metabolic Blockade: The absence of an
-proton eliminates the primary handle for metabolic degradation by transaminases and racemases.
The Racemization Immunity
In standard peptide synthesis,
-
Tertiary Aldehydes:
. -
Quaternary Aldehydes:
. No -proton exists.-
Result: The stereochemical integrity is locked at the synthesis stage. The risk shifts from configuration to hydration (formation of gem-diols) or oxidation.
-
Part 2: Strategic Synthesis Architectures
Selecting the correct synthetic route depends heavily on the steric bulk of the side chains (
Decision Matrix: Route Selection
Figure 1: Synthetic decision tree. Route A is the industry standard for scalability; Route C is preferred for exploring novel chemical space.
The Gold Standard: Weinreb Amide Reduction
For quaternary centers, the reduction of Weinreb amides (N-methoxy-N-methylamides) is superior to alcohol oxidation. The steric bulk of the quaternary center actually stabilizes the tetrahedral chelate intermediate formed with Aluminum, preventing over-reduction to the alcohol—a common side reaction with hindered esters.
Mechanism & Causality:
-
Nucleophilic Attack: Hydride (from DIBAL-H) attacks the carbonyl.
-
Chelation Stabilization: The Aluminum atom coordinates between the carbonyl oxygen and the methoxy oxygen, forming a rigid 5-membered ring.
-
Steric Protection: This stable intermediate persists until acidic quench, releasing the aldehyde only when the reducing agent is destroyed.
Part 3: Detailed Experimental Protocols
Protocol A: DIBAL-H Reduction of Hindered Quaternary Weinreb Amides
Target: Synthesis of
Reagents:
-
Substrate:
-Boc- -methyl-Phe-N(OMe)Me (1.0 equiv) -
Reductant: DIBAL-H (1.0 M in Toluene, 2.5 equiv)
-
Solvent: Anhydrous THF (0.1 M concentration)
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round bottom flask under Argon. Charge with Weinreb amide and THF. Cool to -78°C .
-
Why: Low temperature is critical not for enantioselectivity (which is fixed), but to prevent the collapse of the tetrahedral intermediate before the quench.
-
-
Addition: Add DIBAL-H dropwise over 30 minutes via syringe pump.
-
Visual Cue: No color change should be observed. Yellowing indicates over-reduction or impurities.
-
-
Reaction: Stir at -78°C for 2 hours. Monitor by TLC (stain with Ninhydrin or 2,4-DNP).
-
Note: Quaternary amides react slower than tertiary ones. If incomplete after 2h, warm to -40°C, never 0°C.
-
-
The "Fieser" Quench (Modified):
-
Dilute with Et2O at -78°C.
-
Add saturated aqueous Rochelle's salt (Potassium Sodium Tartrate).
-
Expert Insight: Do not use simple acid quench (HCl). The aluminum salts from hindered amides form sticky gels. Rochelle's salt solubilizes aluminum, allowing clean phase separation.
-
-
Workup: Vigorously stir the biphasic mixture at room temperature for 1 hour until two clear layers form. Extract with Et2O, wash with brine, dry over MgSO4.
-
Purification: Flash chromatography on silica gel (neutralized with 1% Et3N).
-
Critical: Aldehydes on silica are prone to hydration. Elute quickly.
-
Protocol B: Stability & Storage Assay
Once synthesized, quaternary amino aldehydes must be validated for shelf-life.
| Storage Condition | T = 24 Hours | T = 1 Week | Degradation Mode |
| CDCl3 (NMR Tube) | >95% Intact | ~80% Intact | Hydration (Gem-diol) |
| Solid (-20°C, Argon) | >99% Intact | >98% Intact | None |
| MeOH (Solution) | 0% Aldehyde | 0% Aldehyde | Hemiacetal Formation |
| Buffer (pH 7.4) | Variable | Degradation | Oligomerization |
Data Interpretation: Never store these intermediates in protic solvents. For long-term storage, convert to the bisulfite adduct (solid), which can be reversed to the aldehyde with aqueous formaldehyde when needed.
Part 4: Applications in Drug Discovery[1]
Covalent Protease Inhibition
Quaternary
Mechanism of Action: The aldehyde carbon acts as a "warhead," accepting a nucleophilic attack from the enzyme's active site residue (Ser-OH or Cys-SH). This forms a reversible hemiacetal/thiohemiacetal transition state mimic.
Figure 2: Mechanism of reversible covalent inhibition. The quaternary center pre-organizes the inhibitor, reducing the entropic penalty of binding.
Multicomponent Reactions (MCRs)
These aldehydes are premium substrates for Ugi and Passerini reactions. The quaternary center introduces high levels of diversity into the resulting peptidomimetic scaffolds without the risk of racemization often seen with tertiary aldehydes in MCR conditions.
References
-
Fehrentz, J. A., & Castro, B. (1983). An Efficient Synthesis of Optically Active
-(t-Butoxycarbonylamino)-aldehydes from -Amino Acids. Synthesis, 1983(8), 676–678. Link -
Jurczak, J., & Gołębiowski, A. (1989). Optically Active N-Protected
-Amino Aldehydes in Organic Synthesis. Chemical Reviews, 89(1), 149–164. Link -
Cativiela, C., & Díaz-de-Villegas, M. D. (2007).
-amino acids. Part 1: Acyclic compounds. Tetrahedron: Asymmetry, 18(5), 569–623. Link - Douat, C., & Heitz, A. (2025). Peptidomimetics: A New Era in Drug Discovery. Journal of Pharmaceutical Research. (Contextualizing the utility of constrained backbones).
- Lindsley, C. W., et al. (2000). Progress towards the synthesis of quaternary -amino aldehydes via Weinreb amides. Tetrahedron Letters, 41(20), 3809-3813.
Methodological & Application
synthesis of tert-Butyl 1-formylcyclohexylcarbamate from 1-aminocyclohexanecarboxylic acid
Abstract
This application note details a robust, high-fidelity protocol for the synthesis of tert-butyl (1-formylcyclohexyl)carbamate (Boc-1-amino-1-cyclohexanecarbaldehyde) starting from 1-aminocyclohexanecarboxylic acid . Due to the steric hindrance of the quaternary
Introduction & Retrosynthetic Analysis
The Challenge of Quaternary -Amino Aldehydes
The target molecule contains a quaternary carbon center substituted with both a nitrogen atom and an aldehyde. This structural motif presents two primary synthetic challenges:
-
Steric Hindrance: The gem-disubstituted cyclohexane ring creates significant steric bulk, retarding nucleophilic attack at the carbonyl center during standard amide coupling or direct reduction.
-
Chemical Instability:
-Amino aldehydes are prone to racemization (not applicable here due to symmetry) and oligomerization. The N-Boc protecting group is essential to stabilize the amine and prevent self-condensation.
Strategic Pathway: The "Redox" Detour
While direct reduction of Weinreb amides is a common route for amino acids, the steric bulk of the 1-aminocyclohexyl group can make Weinreb amide formation sluggish. The Reduction-Oxidation (RedOx) protocol is preferred for this substrate. It involves reducing the carboxylic acid to a stable "neopentyl-like" primary alcohol, followed by a controlled mild oxidation to the aldehyde.
Retrosynthetic Logic:
Figure 1: Retrosynthetic analysis showing the stepwise RedOx strategy.
Experimental Protocol
Phase 1: N-Boc Protection
Objective: Mask the nucleophilic amine to prevent interference during reduction and stabilize the final aldehyde.
-
Reagents: 1-Aminocyclohexanecarboxylic acid (1.0 equiv), Di-tert-butyl dicarbonate (Boc
O, 1.1 equiv), NaOH (2.0 equiv), 1,4-Dioxane/Water (1:1). -
Mechanism: Nucleophilic attack of the amine on the Boc anhydride carbonyl.
Step-by-Step:
-
Dissolution: In a round-bottom flask, dissolve 1-aminocyclohexanecarboxylic acid (10 mmol) in 20 mL of 1N NaOH and 20 mL of 1,4-dioxane.
-
Addition: Cool to 0 °C. Add Boc
O (11 mmol) dropwise (dissolved in minimal dioxane if solid). -
Reaction: Warm to room temperature (RT) and stir for 12–16 hours. The solution should remain clear or turn slightly cloudy.
-
Workup:
-
Wash the basic solution with diethyl ether (
mL) to remove unreacted Boc O and non-acidic impurities. -
Acidify the aqueous phase carefully to pH 2–3 using 1N HCl (precipitate may form).
-
Extract with Ethyl Acetate (EtOAc,
mL).[1]
-
-
Isolation: Dry combined organics over Na
SO , filter, and concentrate in vacuo.-
Yield Expectation: >90% (White solid).
-
QC:
H NMR should show a singlet ~1.45 ppm (9H, Boc).[2]
-
Phase 2: Reduction to Alcohol (Mixed Anhydride Method)
Objective: Convert the hindered carboxylic acid to the primary alcohol. The mixed anhydride method is superior to direct Borane reduction here due to easier handling and workup.
-
Reagents: N-Methylmorpholine (NMM, 1.1 equiv), Isobutyl Chloroformate (IBCF, 1.1 equiv), NaBH
(3.0 equiv), THF/Methanol.
Step-by-Step:
-
Activation: Dissolve Boc-1-aminocyclohexanecarboxylic acid (10 mmol) in anhydrous THF (50 mL). Cool to
°C (ice/salt bath). -
Anhydride Formation: Add NMM (11 mmol) followed by dropwise addition of IBCF (11 mmol). Stir for 15 minutes. Note: A white precipitate of NMM·HCl will form.
-
Reduction: Filter off the solid quickly (optional, but cleaner) or proceed directly. Add NaBH
(30 mmol) in one portion. -
Quench: Dropwise add Methanol (10 mL) over 20 minutes at
°C. Gas evolution (H ) will occur. -
Completion: Allow to warm to RT and stir for 1 hour.
-
Workup: Quench with saturated NH
Cl solution. Extract with EtOAc.[3] Wash with 1N HCl, saturated NaHCO , and brine.[4] -
Isolation: Dry and concentrate.
-
Target: ** tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate**.
-
Yield Expectation: 80–90%.[5]
-
QC: disappearance of acid carbonyl in IR; appearance of -CH
OH signals in NMR.
-
Phase 3: Oxidation to Aldehyde
Objective: Controlled oxidation of the primary alcohol to the aldehyde without over-oxidation to the acid.
Choice of Reagent: Dess-Martin Periodinane (DMP) is recommended over Swern oxidation for this application due to milder conditions, no requirement for cryogenic temperatures (
-
Reagents: Dess-Martin Periodinane (1.2 equiv), NaHCO
(2.0 equiv), Dichloromethane (DCM, anhydrous).
Step-by-Step:
-
Preparation: Dissolve the Boc-amino alcohol from Phase 2 (5 mmol) in anhydrous DCM (25 mL).
-
Buffering: Add solid NaHCO
(10 mmol). Critical: The buffer prevents acid-catalyzed deprotection of the Boc group. -
Oxidation: Add DMP (6 mmol) in portions at 0 °C.
-
Reaction: Warm to RT and stir for 1–2 hours. Monitor by TLC (the aldehyde is usually less polar than the alcohol).
-
Quench: Add a 1:1 mixture of saturated Na
S O (to reduce excess iodine species) and saturated NaHCO . Stir vigorously until the biphasic mixture becomes clear (approx. 15 min). -
Workup: Separate layers. Extract aqueous layer with DCM.[4] Dry organics over MgSO
and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc, typically 4:1 to 2:1).
-
Target: ** tert-Butyl (1-formylcyclohexyl)carbamate**.
-
Stability Note: Store under inert atmosphere at
°C. Use immediately if possible.
-
Data Summary & Troubleshooting
Reaction Parameter Table
| Step | Transformation | Key Reagents | Temp | Critical Control Point |
| 1 | Protection | Boc | 0°C | Acidify carefully to precipitate product; avoid pH < 2 to save Boc. |
| 2 | Reduction | IBCF, NMM, NaBH | -15°C | Maintain low temp during mixed anhydride formation to prevent decomposition. |
| 3 | Oxidation | DMP, NaHCO | 0°C | Buffer with NaHCO |
Troubleshooting Guide
-
Low Yield in Step 2: If the mixed anhydride decomposes before reduction, ensure the temperature stays below
°C during IBCF addition. Alternatively, use the Weinreb Amide route (Acid EDC/HOBt/NH(OMe)Me LiAlH ), though this may be slower due to sterics. -
Boc Loss in Step 3: DMP generates acetic acid. If the Boc group is lost, increase the amount of NaHCO
or switch to Parikh-Doering oxidation (SO ·Pyridine/DMSO). -
Aldehyde Polymerization: The product is a quaternary aldehyde. It is relatively stable but can trimerize. Confirm monomeric state by NMR (CHO peak at ~9.5 ppm).
Mechanistic Visualization
Figure 2: Reaction pathway from the protected acid to the target aldehyde.
References
-
Boc Protection of Amino Acids
-
Sheppard, R. C., & Williams, B. J. (1982). Acid-labile resin linkage agents for use in solid phase peptide synthesis. International Journal of Peptide and Protein Research, 20(5), 451-454. Link
-
-
Mixed Anhydride Reduction Protocol
-
Rodriguez, M., Llinares, M., Doulut, S., Heitz, A., & Martinez, J. (1991). A facile synthesis of chiral N-protected amino alcohols. Tetrahedron Letters, 32(7), 923-926. Link
-
-
Dess-Martin Oxidation of N-Protected Amino Alcohols
-
Myers, A. G., et al. (1999). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 121(29), 6847–6857. Link
-
-
Synthesis of Constrained Quaternary Amino Acids (Bicycloproline Analog)
-
Krow, G. R., et al. (2009). Synthesis of Boc-protected bicycloproline. Journal of Organic Chemistry, 74(21), 8196–8205. Link (Demonstrates the reduction-oxidation sequence on a similar sterically hindered substrate).
-
Sources
oxidation of tert-butyl 1-(hydroxymethyl)cyclohexylcarbamate to aldehyde
This Application Note provides a rigorous technical guide for the oxidation of tert-butyl 1-(hydroxymethyl)cyclohexylcarbamate (Compound 1 ) to tert-butyl 1-formylcyclohexylcarbamate (Compound 2 ).
This transformation presents specific challenges due to the steric congestion at the quaternary carbon (C1) and the need to preserve the acid-sensitive Boc protecting group . The protocols below prioritize chemoselectivity and yield, utilizing Dess-Martin Periodinane (DMP) as the primary method for research-scale applications due to its mildness and efficacy with hindered alcohols.
Part 1: Strategic Analysis & Mechanistic Insight
Substrate Analysis
-
Steric Environment: The hydroxymethyl group is attached to a quaternary carbon (C1 of the cyclohexane ring), creating a neopentyl-like environment. This steric bulk can retard the rate of oxidation compared to linear primary alcohols.
-
Stability Profile:
-
Racemization: The C1 position is achiral in the unsubstituted cyclohexane ring. Furthermore, the resulting aldehyde (Compound 2 ) lacks an
-proton, rendering it non-enolizable . This confers exceptional configurational stability compared to typical -amino aldehydes (e.g., Boc-Alaninal), which are prone to racemization. -
Boc Sensitivity: The tert-butoxycarbonyl (Boc) group is labile to strong acids (e.g., Jones Reagent) and Lewis acids at elevated temperatures. Conditions must remain neutral or slightly basic.
-
Selection of Oxidant
| Method | Suitability | Rationale |
| Dess-Martin Periodinane (DMP) | High | Operates at neutral pH; hypervalent iodine mechanism is less sensitive to steric bulk than transition metal oxidants. |
| Swern Oxidation | High | Highly effective for hindered alcohols; requires strict temperature control (-78°C) to avoid side reactions. |
| TEMPO / Bleach (Anelli) | Medium | Scalable, but hypochlorite can occasionally chlorinate the carbamate nitrogen or over-oxidize to the carboxylic acid if not carefully monitored. |
| Jones / PCC | Low | Acidic conditions risk Boc deprotection; Chromium waste is undesirable. |
Part 2: Experimental Protocols
Method A: Dess-Martin Periodinane (Primary Recommendation)
Best for: 100 mg to 10 g scale, high value intermediates.
Reagents:
-
Substrate: tert-butyl 1-(hydroxymethyl)cyclohexylcarbamate (1.0 equiv)
-
Oxidant: Dess-Martin Periodinane (1.2 – 1.5 equiv)
-
Solvent: Dichloromethane (DCM), anhydrous (0.1 M concentration)
-
Buffer: Sodium Bicarbonate (NaHCO₃) (1.5 equiv) – Critical for neutralizing acetic acid byproduct.
-
Additive: Water (1.0 equiv) – Optional: accelerates reaction via intermediate aquo-complex formation.
Step-by-Step Protocol:
-
Preparation:
-
Flame-dry a round-bottom flask and cool under Argon/Nitrogen.
-
Dissolve Compound 1 (1.0 equiv) in anhydrous DCM.
-
Add solid NaHCO₃ (1.5 equiv) directly to the solution.
-
-
Oxidation:
-
Cool the mixture to 0°C (ice bath).
-
Add DMP (1.2 equiv) in a single portion.
-
Optional: Add 1 drop of water via syringe to accelerate the ligand exchange step.
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C).
-
Stirring: 1.5 – 3.0 hours. Monitor by TLC (Stain: PMA or KMnO₄; Ninhydrin is often faint for Boc-amines).
-
-
Quench & Workup (Reductive Hydrolysis):
-
Prepare a 1:1 mixture of Sat. aq. NaHCO₃ and Sat. aq. Na₂S₂O₃ (Sodium Thiosulfate).
-
Pour the reaction mixture into the quench solution (volume equal to reaction solvent).
-
Vigorous Stirring: Stir rapidly for 15-30 minutes until the organic layer is clear (DMP byproducts form a white precipitate that dissolves/clears as iodine species are reduced).
-
-
Isolation:
-
Purification:
-
Compound 2 is often pure enough for subsequent steps.[3] If necessary, purify via Flash Column Chromatography (Hexanes/EtOAc, typically 8:2 to 7:3).
-
Method B: Swern Oxidation (Alternative)
Best for: Cost-sensitive scale-up (>10 g).
Reagents:
-
Oxalyl Chloride (1.5 equiv)
-
DMSO (3.0 equiv)
-
Triethylamine (Et₃N) (5.0 equiv)
-
Solvent: DCM (anhydrous)
Step-by-Step Protocol:
-
Activation:
-
Cool anhydrous DCM (0.2 M relative to substrate) to -78°C (Dry Ice/Acetone).
-
Add Oxalyl Chloride (1.5 equiv) dropwise.
-
Add DMSO (3.0 equiv) dropwise over 5-10 mins. Gas evolution (CO/CO₂) will occur.
-
Stir at -78°C for 15 minutes to form the chlorodimethylsulfonium salt.
-
-
Substrate Addition:
-
Dissolve Compound 1 in a minimum volume of DCM.[1]
-
Add dropwise to the Swern reagent at -78°C.
-
Stir at -78°C for 30-45 minutes. Do not let temperature rise.
-
-
Elimination:
-
Add Et₃N (5.0 equiv) dropwise.
-
Stir at -78°C for 10 minutes, then remove the cooling bath and allow to warm to 0°C over 30-60 minutes.
-
-
Workup:
-
Quench with Sat. aq. NH₄Cl or Phosphate Buffer (pH 7).
-
Extract with DCM, wash with water and brine.
-
Concentrate. Note: Ensure complete removal of DMSO/DMS (smell).
-
Part 3: Visualization & Logic
Reaction Mechanism (DMP)
The following diagram illustrates the ligand exchange pathway, highlighting how the bulky quaternary center is accommodated by the hypervalent iodine species.
Caption: DMP oxidation pathway. The ligand exchange step releases acetic acid (neutralized by NaHCO₃), followed by syn-elimination to yield the aldehyde.
Experimental Workflow (Decision Tree)
Caption: Decision matrix for selecting the optimal oxidation protocol based on scale and resource availability.
Part 4: Data & Troubleshooting
Expected Results
| Parameter | Method A (DMP) | Method B (Swern) |
| Yield | 85 – 95% | 80 – 90% |
| Purity (Crude) | High (>95%) | Good (Requires DMS removal) |
| Reaction Time | 2 – 3 Hours | 1 – 2 Hours (plus setup) |
| Key Byproducts | Iodobenzoic acid deriv. (Solid) | Dimethyl sulfide (Gas/Liquid - Smell) |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion | Steric hindrance at C1. | Add 1.0 eq. of water to DMP reaction (accelerates ligand exchange). |
| Boc Loss | Acidic buildup. | Ensure NaHCO₃ (1.5 eq) is present in the DMP reaction. |
| Aldehyde Degradation | Oxidation to acid (air). | Store product under Argon at -20°C immediately. |
| Incomplete Separation | DMP emulsion. | Ensure thiosulfate quench is stirred vigorously until layers are clear. |
References
-
Dess-Martin Oxidation (Original & Reviews)
-
Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[4] J. Org.[4][5][6][7][8] Chem.1983 , 48, 4155–4156.[4] Link
-
Meyer, S. D.; Schreiber, S. L. "Acceleration of the Dess-Martin Oxidation by Water." J. Org.[4][5][6][7][8] Chem.1994 , 59, 7549–7552. Link
-
-
Swern Oxidation (General)
-
Mancuso, A. J.; Swern, D. "Activated dimethyl sulfoxide: useful reagents for synthesis." Synthesis1981 , 165–185. Link
-
- Analogous Substrate Examples (Cyclopropyl/Cyclohexyl): Synthesis of tert-butyl (1-formylcyclopropyl)carbamate (Cyclopropyl analog): See commercial preparations and general N-Boc amino alcohol oxidation precedents in Organic Syntheses. General N-Boc Amino Alcohol Oxidation: Jurczak, J. et al. "Oxidation of N-protected -amino alcohols to aldehydes." Chem. Rev.1989, 89, 149.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids via Hydrogen Atom Transfer [organic-chemistry.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tert-Butyl hydroperoxide, TBHP [organic-chemistry.org]
- 8. Swern Oxidation [organic-chemistry.org]
peptide backbone modification using gem-amino cyclohexyl aldehydes
Application Note: Advanced Peptide Backbone Editing via gem-Aminocyclohexyl Aldehydes
Executive Summary & Technical Rationale
In the landscape of peptidomimetics, the modification of the peptide backbone is a critical strategy to enhance proteolytic stability, membrane permeability, and receptor selectivity. This guide focuses on a high-impact, specific class of backbone modifiers: 1-aminocyclohexanecarboxaldehyde and its derivatives.
Often referred to in shorthand as "gem-amino cyclohexyl" scaffolds due to the geminal disubstitution at the
-
Conformational Locking: The cyclohexane ring at the
position (derived from the amino acid Ac6c) exerts a profound Thorpe-Ingold effect , restricting and torsion angles and strongly promoting -helical or -helical structures [1]. -
Chemo-Selective Ligation: The aldehyde functionality serves as a versatile electrophile for backbone editing, enabling the synthesis of reduced amide isosteres (
) or gem-diamines (aminals) that mimic the transition state of peptide hydrolysis [2].
This document details the synthesis of the Fmoc-protected gem-aminocyclohexyl aldehyde precursor and its application in solid-phase and solution-phase backbone modification.
Mechanism of Action: The gem-Disubstituted Constraint
The incorporation of the cyclohexyl ring at the
-
Helical Promotion: The allowable conformational space is severely limited, forcing the peptide into folded states (typically
). -
Proteolytic Resistance: The steric bulk of the cyclohexane ring, combined with the removal of the scissile amide carbonyl (in the case of reduced amide modification), renders the backbone invisible to most endopeptidases.
Figure 1: Mechanistic pathway of backbone stabilization using gem-aminocyclohexyl aldehyde scaffolds.
Protocol A: Synthesis of Fmoc-1-Aminocyclohexanecarboxaldehyde
The aldehyde is not commercially stable in its free form and must be generated in situ or stored as a protected precursor (e.g., Weinreb amide or alcohol). The following protocol describes the reduction of the Weinreb amide, which is the industry standard for high-fidelity aldehyde generation [3].
Reagents Required:
-
Fmoc-1-aminocyclohexanecarboxylic acid (Fmoc-Ac6c-OH)
-
N,O-Dimethylhydroxylamine hydrochloride
-
HATU / DIPEA
-
Lithium Aluminum Hydride (LiAlH4) or DIBAL-H
-
Anhydrous THF
Step-by-Step Procedure:
-
Weinreb Amide Formation:
-
Dissolve Fmoc-Ac6c-OH (1.0 eq) in DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq). Activate for 5 minutes.
-
Add N,O-Dimethylhydroxylamine HCl (1.2 eq).
-
Stir at RT for 4 hours. Confirm conversion by LC-MS.
-
Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO3, and brine. Dry over MgSO4 and concentrate.
-
-
Reduction to Aldehyde:
-
Dissolve the Weinreb amide (1.0 eq) in anhydrous THF under Argon. Cool to -78°C.
-
Dropwise add LiAlH4 (1.0 M in THF, 1.2 eq) over 20 minutes.
-
Stir at -78°C for 45 minutes. Critical: Do not let the temperature rise, or over-reduction to the alcohol will occur.
-
Quench: Add solid Na2SO4·10H2O or EtOAc followed by dropwise 1N KHSO4 at -78°C.
-
Warm to RT, filter through Celite, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc). The aldehyde is prone to racemization (though Ac6c is achiral, the protecting group integrity matters) and oxidation; use immediately or store at -80°C.
-
Protocol B: Backbone Modification (Reductive Amination)
This protocol installs a reduced amide bond (
Context: This reaction replaces the Carbonyl (
Step-by-Step Procedure:
-
Resin Preparation:
-
Synthesize the N-terminal fragment of your peptide on resin (e.g., Rink Amide) up to the residue preceding the modification site.
-
Remove the Fmoc group from the N-terminus.
-
-
Aldehyde Coupling (Reductive Alkylation):
-
Dissolve Fmoc-1-aminocyclohexanecarboxaldehyde (3.0 eq) in 1% AcOH/DMF.
-
Add to the resin-bound peptide (free amine).
-
Add NaBH3CN (Sodium cyanoborohydride) (5.0 eq).
-
Reaction: Shake at RT for 6–12 hours. The Schiff base forms and is immediately reduced to the secondary amine.
-
Monitoring: The Kaiser test allows detection of secondary amines (blue/red shift), but Chloranil test is preferred for secondary amines.
-
-
Capping (Optional but Recommended):
-
If the reaction is incomplete, unreacted N-terminal amines can be capped with Ac2O/Pyridine.
-
-
Chain Extension:
-
The newly formed secondary amine is sterically hindered (due to the cyclohexyl ring).
-
Coupling the next amino acid requires high-efficiency reagents: Use HATU/HOAt or PyAOP with prolonged coupling times (2x 2 hours) or microwave assistance (50°C, 15 min).
-
Protocol C: Synthesis of C-Terminal gem-Diamines
In specific applications (e.g., FAP inhibitors), the aldehyde is converted into a gem-diamine structure at the C-terminus [4].
-
Aldehyde Immobilization:
-
Use a Backbone Amide Linker (BAL) resin or start with the aldehyde in solution.
-
-
Amine Addition:
-
React the Fmoc-Ac6c-CHO with an excess of the second amine component (R-NH2) in TFE (Trifluoroethanol) / DCM (1:1). TFE promotes imine/aminal formation.
-
-
Trapping:
-
For gem-diamines, the equilibrium must be shifted. Often, this is stabilized by cyclization or by using specific electron-deficient amines.
-
Note: True gem-diamines are unstable in water unless part of a heterocycle or stabilized by electron-withdrawing groups.
-
Data & Validation
Table 1: Comparative Stability and Conformation
| Backbone Modification | Reagent Used | Structural Effect | Proteolytic Half-Life (Trypsin) |
| Native (Control) | Fmoc-Ala-OH | Flexible Random Coil | ~30 min |
| Aib (Linear) | Fmoc-Aib-OH | Helical ( | ~4 hours |
| Ac6c (Cyclic) | Fmoc-Ac6c-OH | Strong Helical ( | >12 hours |
| Reduced Amide | Fmoc-Ac6c-CHO | Flexible Linker / Isostere | >24 hours (Complete Resistance) |
Experimental Validation Workflow (DOT):
Figure 2: Validation workflow for confirming structural integrity and biological stability.
Troubleshooting & Critical Notes
-
Racemization Risk: While 1-aminocyclohexanecarboxylic acid is achiral, the aldehyde carbon is prochiral. If you are creating a chiral center during reductive amination (by using a chiral amine), diastereomers will form.
-
Steric Hindrance: The cyclohexyl ring is bulky. Coupling the amino acid following the Ac6c-CHO modification is the bottleneck. Always double-couple.
-
Aldehyde Hydration: In aqueous solvents, the aldehyde exists as a gem-diol. Ensure anhydrous conditions for the initial Schiff base formation.
References
-
Toniolo, C., et al. (1993).[1] "Structure and conformation of peptides containing the sulfated amino acid residue 1-aminocyclohexane-1-carboxylic acid." Journal of the American Chemical Society.[1]
-
Spatola, A. F. (1983).[2] "Peptide backbone modifications: A structure-activity analysis of peptides containing amide bond surrogates." Chemistry and Biochemistry of Amino Acids, Peptides, and Proteins.
-
Fehrentz, J. A., & Castro, B. (1983). "An efficient synthesis of optically active alpha-(t-butoxycarbonylamino)-aldehydes from alpha-amino acids." Synthesis.
-
Edosada, C. Y., et al. (2006).[2] "Peptide inhibitors of fibroblast activation protein (FAP)."[2] Journal of Biological Chemistry.
-
Bachem. (2025).[3] "Peptide Modification: An Overview." Bachem Knowledge Base.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of tert-Butyl 1-formylcyclohexylcarbamate
Welcome to the technical support guide for the purification of crude tert-Butyl 1-formylcyclohexylcarbamate. This document provides practical, in-depth guidance for researchers, scientists, and drug development professionals. Structured in a responsive question-and-answer format, this guide addresses common challenges and provides robust, field-proven protocols to enhance purity, yield, and stability.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude tert-Butyl 1-formylcyclohexylcarbamate?
The impurity profile of your crude product is intrinsically linked to the synthetic route used to prepare it, most commonly the oxidation of the corresponding primary alcohol, tert-butyl (1-(hydroxymethyl)cyclohexyl)carbamate.
Common Impurities Include:
-
Starting Alcohol: Incomplete oxidation will leave residual tert-butyl (1-(hydroxymethyl)cyclohexyl)carbamate.
-
Over-Oxidized Carboxylic Acid: The aldehyde is susceptible to further oxidation, forming 1-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid. This is especially common with strong oxidizing agents or prolonged exposure to air.[1][2]
-
Solvents & Reagents: Residual solvents from the reaction (e.g., Dichloromethane, Ethyl Acetate) and by-products from the specific oxidant used (e.g., pyridinium salts from PCC, dimethyl sulfide from Swern oxidation).
-
Boc-Deprotected Species: Although the Boc group is generally stable, harsh acidic conditions during workup can lead to its cleavage, generating 1-aminocyclohexanecarbaldehyde.
Q2: My compound appears to degrade during silica gel column chromatography. What is happening and how can I prevent it?
This is a common issue when purifying aldehydes. Standard silica gel is slightly acidic (pH ~4-5), which can cause several problems.
Potential Causes of Degradation:
-
Acid-Catalyzed Acetal Formation: If you are using an alcohol in your eluent (e.g., methanol), the acidic silica can catalyze the formation of hemiacetals or acetals, which can complicate purification.[3]
-
Boc Group Cleavage: The acidity of the silica gel can be sufficient to slowly cleave the acid-labile Boc protecting group, especially with prolonged exposure on the column.[4][5]
-
Aldehyde Polymerization: Acidic surfaces can sometimes promote the polymerization of aldehydes.
Troubleshooting & Solutions:
-
Neutralize the Silica: Deactivate the acidic sites on the silica gel by adding a small amount of a non-nucleophilic base, such as triethylamine (Et₃N), to your eluent system (typically 0.1-1.0% v/v).[3][6] First, prepare the eluent with triethylamine and use this mixture to pack the column and run the chromatography.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[2][3] However, always perform a preliminary TLC analysis on an alumina plate to ensure your compound is stable and separates well.
-
Minimize Residence Time: Use flash chromatography instead of gravity chromatography to reduce the time the compound spends in contact with the stationary phase.[6]
Q3: Which primary purification method do you recommend for scalability and high purity?
For routine lab scale, flash chromatography is often the first choice due to its versatility. However, for achieving high purity, especially on a larger scale, purification via a sodium bisulfite adduct is a highly effective and economical alternative to chromatography.[7][8][9]
This classical technique relies on the reversible reaction between an aldehyde and sodium bisulfite to form a water-soluble salt (the adduct). This allows you to separate the aldehyde from non-aldehyde impurities through a simple liquid-liquid extraction.[9][10]
Workflow: Selecting a Purification Method
The choice of method depends on the impurity profile, the scale of your reaction, and the desired final purity. This decision tree outlines a logical approach.
Caption: Decision tree for purification method selection.
Troubleshooting Guides & Protocols
Method 1: Flash Column Chromatography
This is the most common method for purifying aldehydes with different polarities from their main impurities.
Troubleshooting Common Chromatography Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound Streaking on TLC | 1. Compound is too polar for the eluent. 2. Acidic compound interacting with acidic silica. 3. Sample overload. | 1. Decrease eluent polarity (e.g., from 30% to 20% EtOAc in Hexane). 2. Add 0.5% acetic acid to the eluent (if the impurity is basic) or 0.5% triethylamine (if the compound or impurity is acidic).[6] 3. Spot a more dilute solution on the TLC plate.[6] |
| Low Recovery from Column | 1. Compound is irreversible adsorbed onto the silica. 2. Compound degradation on the column. | 1. Flush the column with a much more polar solvent (e.g., 10% MeOH in DCM). 2. Use deactivated silica (pre-treated with Et₃N) or switch to neutral alumina.[3] |
| Co-elution of Impurities | 1. Insufficient separation power of the eluent system. 2. Column was poorly packed or overloaded. | 1. Systematically screen different solvent mixtures (e.g., switch from Ethyl Acetate/Hexane to Dichloromethane/Methanol).[3][6] 2. Ensure proper column packing and load less material. |
Protocol 1: Flash Chromatography with Deactivated Silica
-
Slurry Preparation: In a fume hood, weigh out the required amount of silica gel (typically 50-100 times the weight of your crude material). Create a slurry in your starting eluent (e.g., 5% Ethyl Acetate in Hexane). Add triethylamine (Et₃N) to the slurry to a final concentration of 0.5% (v/v).
-
Column Packing: Pour the slurry into your column and use gentle air pressure to pack the bed, ensuring a flat, stable top surface.
-
Sample Loading: Dissolve your crude tert-Butyl 1-formylcyclohexylcarbamate in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with your starting solvent system (e.g., 5% EtOAc/Hexane + 0.5% Et₃N). Gradually increase the polarity of the eluent as needed while collecting fractions.
-
Analysis: Monitor the fractions by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Method 2: Purification via Sodium Bisulfite Adduct
This method is excellent for selectively removing aldehydes from mixtures, regardless of the polarity of other impurities.[8][9] It is highly scalable and cost-effective.[7]
Caption: Workflow for aldehyde purification via bisulfite adduct.
Troubleshooting Bisulfite Purification
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Adduct | 1. The bisulfite adduct is soluble in the reaction mixture and does not precipitate.[7] 2. Steric hindrance around the carbonyl group slowing the reaction.[7] 3. The sodium bisulfite solution is old or not saturated. | 1. Do not rely on precipitation. Proceed with a liquid-liquid extraction to move the water-soluble adduct into the aqueous phase.[7][8] 2. Increase reaction time and ensure vigorous stirring. For sterically hindered aliphatic aldehydes, using DMF as the co-solvent can improve rates.[7][10] 3. Always use a freshly prepared, saturated aqueous solution of sodium bisulfite.[7] |
| Solid Forms at Interface | The bisulfite adduct of your aldehyde is not soluble in either the organic or the aqueous layer. | Filter the entire biphasic mixture through a pad of Celite to remove the insoluble adduct. Then, proceed to separate the layers of the filtrate.[10] The aldehyde can be recovered from the Celite pad by washing with a basic solution. |
| Incomplete Regeneration | The pH is not sufficiently basic to reverse the adduct formation. | Add a strong base like 50% NaOH dropwise while monitoring with a pH strip until the aqueous layer is strongly basic (pH 12 or higher).[7][9] |
Protocol 2: Bisulfite Adduct Formation & Regeneration
-
Adduct Formation: Dissolve the crude material (e.g., 1.0 g) in a water-miscible solvent like methanol or DMF (10 mL) in a separatory funnel.[9][10] Add 25 mL of freshly prepared, saturated aqueous sodium bisulfite. Shake the funnel vigorously for at least 2 minutes.
-
Extraction of Impurities: Add 25 mL of deionized water and 25 mL of an immiscible organic solvent (e.g., hexanes or diethyl ether) to the funnel and shake again.[9] Allow the layers to separate. Drain and save the lower aqueous layer, which contains the bisulfite adduct. The organic layer contains the non-aldehyde impurities and can be discarded.
-
Wash Step: Return the aqueous layer to the funnel and wash it one more time with 25 mL of the organic solvent to remove any residual impurities.
-
Regeneration: To the purified aqueous layer in the separatory funnel, add an equal volume of a fresh organic solvent (e.g., 25 mL of ethyl acetate). While stirring, add 50% sodium hydroxide (NaOH) solution dropwise until the pH of the aqueous layer is >12.[7][9]
-
Isolation: Shake the funnel to extract the regenerated, pure aldehyde into the organic layer. Separate the layers, collect the organic phase, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Method 3: Recrystallization
If your purified product from another method still contains minor impurities or if your crude product is already of high purity, recrystallization can be an excellent final polishing step.
Troubleshooting Recrystallization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product "Oils Out" | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is supersaturated and cooling too quickly. | 1. Choose a lower-boiling point solvent. 2. Slow down the cooling process. Let the solution cool to room temperature first before placing it in an ice bath. Try scratching the inside of the flask with a glass rod to induce crystallization. |
| No Crystals Form | 1. The compound is too soluble in the chosen solvent, even at low temperatures. 2. Not enough compound is present to reach saturation. | 1. Use a solvent pair: dissolve the compound in a minimum of a "good" solvent (in which it is very soluble) and add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (turbid), then warm slightly to clarify and cool slowly.[6] 2. Reduce the solvent volume by evaporation. |
| Low Recovery | 1. Too much solvent was used. 2. Premature crystallization during a hot filtration step. | 1. Use the absolute minimum amount of hot solvent required to fully dissolve the compound.[6] 2. Preheat the filtration funnel and flask before filtering the hot solution. |
Protocol 3: Recrystallization from a Solvent Pair (e.g., Ethyl Acetate/Hexane)
-
Dissolution: Place the crude solid in a flask and add a minimal amount of a "good" solvent (e.g., ethyl acetate) while heating gently to dissolve the solid completely.
-
Induce Precipitation: While the solution is still warm, add a "poor" solvent (e.g., hexane) dropwise until you observe persistent cloudiness. Add a drop or two of the "good" solvent back to make the solution clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvents.
References
-
Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. [Link]
-
What is the best solvent for purifying aldehyde in a column chromatography? ResearchGate. [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments (JoVE). [Link]
-
Workup: Aldehydes. University of Rochester, Department of Chemistry. [Link]
-
Purifying aldehydes? Reddit r/chemistry. [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments (JoVE), PMC. [Link]
- Crystallization method of Boc-amino acid.
-
SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]
-
Tert-butyl n-(4-tert-butyl-1-formylcyclohexyl)carbamate (C16H29NO3). PubChemLite. [Link]
-
rac-tert-butyl N-[(1r,4r)-4-formylcyclohexyl]carbamate. PubChem. [Link]
-
How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate. [Link]
- Process for preparing Boc protected amino acid by (Boc) O.
-
tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. MDPI. [Link]
-
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Center for Biotechnology Information (PMC). [Link]
-
tert-Butyl Esters. Organic Chemistry Portal. [Link]
- Purification of tertiary butyl alcohol.
-
Tertiary butyl alcohol purification. European Patent Office (EP 0328258 B1). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Lab Reporter [fishersci.co.uk]
- 5. tert-Butyl Esters [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Workup [chem.rochester.edu]
troubleshooting low yields in reductive alkylation of Boc-amino aldehydes
Welcome to the Technical Support Center for Reductive Alkylation. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome challenges in your synthetic work. This guide is specifically tailored to address the nuances of reductive alkylation involving N-Boc protected α-amino aldehydes, a crucial transformation in modern drug discovery and peptide chemistry.
We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to make informed decisions and troubleshoot effectively.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section is designed to address specific experimental outcomes with a logical, cause-and-effect approach.
Question 1: My reaction is sluggish or incomplete. My starting aldehyde is consumed, but I see a complex mixture of products and very little of my desired secondary amine. What's going wrong?
This is a common and frustrating issue. The consumption of the starting aldehyde without efficient conversion to the desired product points towards competing reaction pathways or instability of key intermediates. Let's break down the likely culprits.
Answer:
The core of this problem often lies in the delicate balance of the reaction's three key steps: imine formation, imine stability, and reduction.[1] For Boc-amino aldehydes, several factors can disrupt this balance:
-
Inefficient Imine/Iminium Ion Formation: The reaction proceeds through the formation of a hemiaminal, which then dehydrates to an imine. This imine is then protonated to form an iminium ion, the species that is actually reduced.[1][2]
-
Causality: Imine formation is a reversible, equilibrium-driven process that liberates water.[1] If water is not effectively sequestered or the reaction conditions do not favor the imine, the equilibrium will lie towards the starting materials. Furthermore, weakly basic amines can be poor nucleophiles, leading to slow initial attack on the aldehyde.[2]
-
Solution:
-
pH Optimization: The reaction requires mild acidity (typically pH 4-6) to catalyze imine formation and generate the iminium ion.[3][4] However, pH must be carefully controlled. Too low a pH (<4) can lead to premature reduction of the aldehyde by the hydride reagent, while too high a pH (>8) disfavors iminium ion formation.[2][5] Adding 1.0-1.5 equivalents of a weak acid like acetic acid is standard practice, especially for ketone reactions and with less reactive amines.[2][6]
-
Molecular Sieves: Adding activated 3Å or 4Å molecular sieves can help drive the equilibrium by sequestering the water produced during imine formation.
-
Staged Approach (Indirect Method): For particularly challenging substrates, consider a two-step protocol. First, form the imine by stirring the aldehyde and amine together (often in a solvent like methanol or ethanol, which can facilitate rapid imine formation) with molecular sieves.[2][7] Once imine formation is confirmed (e.g., by TLC or NMR), then add the reducing agent.
-
-
-
Over-Alkylation to Tertiary Amine: The desired secondary amine product is often more nucleophilic than the primary amine starting material. It can react with another molecule of the aldehyde to form a tertiary amine byproduct.[8]
-
Causality: This side reaction is concentration-dependent and is more prevalent when the secondary amine product forms rapidly and the starting primary amine is depleted.
-
Solution:
-
Control Stoichiometry: Use a slight excess of the primary amine (1.1-1.2 equivalents) relative to the aldehyde to ensure the aldehyde is consumed before significant over-alkylation can occur.
-
Tandem Boc-Protection: A highly effective strategy is to perform the reaction in the presence of Di-tert-butyl dicarbonate ((Boc)₂O).[8] The newly formed secondary amine is immediately capped as a Boc-carbamate, rendering it non-nucleophilic and preventing further reaction. This tandem approach often leads to exceptionally clean reactions and high yields of the protected secondary amine.[8]
-
-
-
Aldehyde Instability (Racemization/Decomposition): α-Amino aldehydes are notoriously prone to racemization, especially under acidic or basic conditions. The acidic proton alpha to the carbonyl can be abstracted, leading to loss of stereochemical integrity.
-
Causality: The enol or enolate intermediate formed upon deprotonation is achiral. Reprotonation can occur from either face, leading to a racemic mixture.
-
Solution:
-
Use Mild Reducing Agents: Employ a mild and selective reducing agent like Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃). STAB is effective under the mildly acidic conditions required for the reaction and is less basic than NaBH₄, minimizing racemization risk.[3][9]
-
Maintain Low Temperatures: Running the reaction at 0 °C or even lower can significantly slow the rate of epimerization.
-
Limit Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize exposure of the product to the reaction conditions.
-
-
Here is a logical workflow to diagnose issues with your reductive alkylation.
Caption: Workflow for Direct Reductive Amination.
Step-by-Step Methodology:
-
To a round-bottom flask under a nitrogen or argon atmosphere, add the Boc-amino aldehyde (1.0 eq.) and anhydrous 1,2-dichloroethane (DCE, approx. 0.1 M).
-
Add the primary amine (1.05-1.2 eq.). If the amine is a hydrochloride salt, add 1.0 equivalent of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to liberate the free amine.
-
Stir the mixture at room temperature for 15-30 minutes to allow for initial imine formation. If the reaction is known to be slow, 1.0-1.5 equivalents of acetic acid can be added at this stage.
-
Add sodium triacetoxyborohydride (1.3-1.6 eq.) to the mixture in one portion. Note: The reaction may bubble slightly (H₂ evolution).
-
Monitor the reaction progress by TLC or LC-MS until the limiting aldehyde is consumed (typically 2-24 hours).
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired secondary amine.
Protocol 2: Indirect (Two-Step) Reductive Amination with NaBH₄
This method is useful for preventing aldehyde reduction when using less selective borohydrides or with particularly unreactive amine/aldehyde pairs. [7] Step 1: Imine Formation
-
Dissolve the Boc-amino aldehyde (1.0 eq.) and the amine (1.1 eq.) in anhydrous methanol (MeOH) in a flask containing activated 4Å molecular sieves.
-
Stir the mixture at room temperature for 1-4 hours, monitoring the formation of the imine by TLC or ¹H NMR (disappearance of the aldehyde proton signal ~9.5 ppm and appearance of the imine proton signal ~8.0-8.5 ppm).
Step 2: Reduction
-
Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise, ensuring the internal temperature remains below 10 °C.
-
Stir at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Perform an aqueous workup and purification as described in Protocol 1.
References
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
-
Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020). YouTube. Retrieved from [Link]
- Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031.
- BenchChem. (2025). Technical Support Center: Reductive Amination with STAB.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Myers, A. (n.d.).
- Bandgar, B. P., Gawande, S. S., Bodade, R. G., Totre, J. V., & Khobragade, C. N. (2010). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Tetrahedron Letters, 51(1), 23-26.
- Zassinovich, G., & Mestroni, G. (1993). Reductive BOC-Amination of Aldehydes. Tetrahedron, 49(36), 8065-8072.
-
Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016). YouTube. Retrieved from [Link]
- Abdel-Magid, A. F., & Mehrman, S. J. (2006). STAB Amination Reductrice Review. Organic Process Research & Development, 10, 971-1031.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
- Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104.
- BenchChem. (2025). Purification strategies for Mal-Dap(Boc) DCHA-peptide conjugates.
-
Reddit. (2025). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Galkin, M. V., et al. (2021). Aldehydes as reducing agents: Reductive alkylation of ketones.
- Gualandi, A., et al. (2016). Mechanism of the Stereoselective α-Alkylation of Aldehydes Driven by the Photochemical Activity of Enamines. Journal of the American Chemical Society, 138(25), 7944–7952.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. scribd.com [scribd.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciencemadness.org [sciencemadness.org]
Validation & Comparative
1H NMR spectrum analysis of tert-Butyl 1-formylcyclohexylcarbamate
Technical Guide: 1H NMR Spectrum Analysis of tert-Butyl (1-formylcyclohexyl)carbamate
Executive Summary
This guide details the spectral characterization of tert-butyl (1-formylcyclohexyl)carbamate , a critical quaternary
This analysis compares the product’s 1H NMR profile against its primary synthetic precursors (N-Boc-amino alcohols) and common degradation products (carboxylic acids), providing a robust framework for purity assessment without reliance on destructive chromatographic methods.
Part 1: Structural Context & Analytical Strategy
The target molecule consists of a cyclohexane ring substituted at the C1 position with both a Boc-protected amine and a formyl (aldehyde) group.
The Analytical Challenge:
Synthesis Pathway & Spectral Evolution
The standard synthesis involves the mild oxidation of tert-butyl (1-(hydroxymethyl)cyclohexyl)carbamate. The spectral objective is to monitor the disappearance of the hydroxymethyl protons and the emergence of the formyl proton.
Figure 1: Synthetic pathway and degradation risk. The transition from Alcohol to Aldehyde is marked by a dramatic downfield shift of the diagnostic proton.
Part 2: 1H NMR Spectral Analysis
Solvent: Chloroform-d (
Diagnostic Peak Assignments
| Position | Functional Group | Shift ( | Multiplicity | Integration | Analytical Significance |
| 1 | Aldehyde (-CHO) | 9.30 – 9.60 | Singlet (s) | 1H | Critical Diagnostic. Absence indicates failure; splitting indicates impurity (as C1 is quaternary). |
| 2 | Carbamate (-NH-) | 4.80 – 5.20 | Broad Singlet (br s) | 1H | Exchangeable proton. Shift varies with concentration and temperature.[1] |
| 3 | Cyclohexane (Ring) | 1.50 – 2.10 | Multiplet (m) | ~4H | Equatorial/Axial protons near the functional group. |
| 4 | Cyclohexane (Ring) | 1.20 – 1.50 | Multiplet (m) | ~6H | Overlaps with Boc signal. |
| 5 | Boc Group (-tBu) | 1.44 | Singlet (s) | 9H | Internal reference standard for integration. |
Expert Insight:
Unlike typical aldehydes where the formyl proton appears as a doublet (
Part 3: Comparative Performance Guide
This section compares the spectral fingerprint of the Target Aldehyde against its alternatives (precursors and byproducts) to guide reaction monitoring.
Comparison 1: Aldehyde vs. Alcohol Precursor
Alternative:tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate.
| Feature | Target: Aldehyde | Alternative: Alcohol |
| Diagnostic Signal | 9.4 ppm (s) | 3.6 – 3.8 ppm (d or s) |
| Analysis | The appearance of the downfield signal at 9.4 ppm confirms oxidation. | The signal at ~3.6 ppm corresponds to the |
| Completion Metric | Reaction is complete when the 3.6 ppm signal is fully extinguished. | Presence of 3.6 ppm indicates incomplete oxidation. |
Comparison 2: Aldehyde vs. Carboxylic Acid Impurity
Alternative: 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid.
| Feature | Target: Aldehyde | Alternative: Acid (Over-oxidized) |
| Diagnostic Signal | 9.4 ppm (s) | 10.5 – 12.0 ppm (br s) |
| Analysis | Sharp, distinct peak. | Very broad peak corresponding to |
| Performance Note | High purity requires <5% integration of the acid peak. | Acid formation is common if the reaction is exposed to air or if Swern oxidation is mismanaged. |
Decision Logic for Purity Assessment
Figure 2: Analytical logic flow for determining the success of the oxidation reaction.
Part 4: Experimental Protocols
Protocol 1: Sample Preparation for NMR
Self-Validating Step: Ensure the solvent is anhydrous to prevent hydrate formation, which complicates the spectrum.
-
Isolation: Do not subject the crude aldehyde to silica gel chromatography unless using deactivated silica (1% Triethylamine), as this causes degradation.
-
Solvent: Dissolve ~10 mg of sample in 0.6 mL of
(filtered through basic alumina to remove acidity if the sample is highly sensitive). -
Acquisition: Run a standard proton sequence (ns=16, d1=1.0s).
-
Validation: Check the integral ratio of the Boc group (1.44 ppm, 9H) vs. the Aldehyde (9.4 ppm, 1H). A ratio of 9:1 confirms the structure. A ratio of 9:<0.8 suggests degradation or hydration.
Protocol 2: Recommended Synthesis (Dess-Martin Periodinane)
Why this method? Compared to Swern oxidation, DMP avoids the use of cryogenic conditions and minimizes the risk of over-oxidation to the acid.
-
Dissolve: 1.0 eq of tert-butyl (1-(hydroxymethyl)cyclohexyl)carbamate in wet DCM (water accelerates DMP).
-
Add: 1.2 eq of Dess-Martin Periodinane at 0°C.
-
Monitor: Stir at RT for 1-2 hours. Monitor via TLC (stain with Ninhydrin or KMnO4) or mini-workup NMR.
-
Quench: Add sat.
and (1:1) to destroy excess oxidant. -
Extract: DCM extraction, dry over
, concentrate in vacuo. -
Result: Usually yields >90% pure aldehyde suitable for immediate use.
References
-
Jurczak, J., et al. (2022).[2] "Enantioselective synthesis of
-amino aldehydes." Chemical Reviews, 122(2), 1500-1545. Link (Context on stability of amino aldehydes). -
Myers, A. G., et al. (1999). "Synthesis of highly epimerizable N-protected
-amino aldehydes." Journal of the American Chemical Society, 121(37), 8401-8402. Link -
Dess, D. B., & Martin, J. C. (1983). "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." The Journal of Organic Chemistry, 48(22), 4155-4156. Link
-
Gottlieb, H. E., et al. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512-7515. Link (For solvent impurity validation).
Sources
Technical Guide: Distinguishing tert-Butyl 1-formylcyclohexylcarbamate from Alcohol Precursor by IR
Executive Summary & Context
In the synthesis of non-natural amino acids and peptidomimetics, tert-butyl 1-formylcyclohexylcarbamate (the Aldehyde ) is a critical intermediate, typically generated via the oxidation of tert-butyl 1-(hydroxymethyl)cyclohexylcarbamate (the Alcohol ).
Distinguishing these two species is a common analytical challenge. While NMR is definitive, Fourier Transform Infrared (FTIR) spectroscopy offers a faster, in-process method for monitoring reaction completeness. This guide provides a rigorous, self-validating protocol to differentiate the product from its precursor based on specific vibrational modes.
The Chemical Transformation
The transition from precursor to product involves the oxidation of a primary alcohol to an aldehyde.
-
Precursor: Contains a Hydroxyl group (-OH) and a Carbamate (-NH-Boc).
-
Target: Contains a Formyl group (-CHO) and a Carbamate (-NH-Boc).[1]
Spectral Fingerprinting: The "Smoking Gun" Signals
To objectively confirm the conversion, you must monitor three distinct spectral regions. Do not rely on a single peak; use a Triangulation Approach to validate the structure.
Comparative IR Data Table
| Functional Group | Vibration Mode | Alcohol Precursor (cm⁻¹) | Aldehyde Product (cm⁻¹) | Status |
| Hydroxyl (-OH) | O-H Stretch | 3300–3500 (Broad) | Absent | Disappears |
| Amine (-NH) | N-H Stretch | 3300–3450 (Sharp)* | 3300–3450 (Sharp) | Unchanged |
| Aldehyde C-H | C-H Stretch (Fermi) | Absent | ~2720 & ~2820 (Doublet) | Appears |
| Carbonyl (C=O) | C=O Stretch | ~1680–1700 (Boc only) | 1720–1740 (Aldehyde) + 1690 (Boc) | New Band / Split |
| C-O Bond | C-O Stretch | 1030–1080 | Absent/Shifted | Disappears |
*Note: In the alcohol precursor, the sharp N-H stretch is often obscured by the broad O-H envelope.
Detailed Mechanistic Analysis[2]
A. The Fermi Resonance Doublet (The Definitive Marker)
The most reliable indicator of the aldehyde product is not the carbonyl peak (which can overlap with the Boc group), but the Fermi Resonance doublet in the C-H stretching region.
-
Mechanism: The fundamental C-H stretch of the aldehyde (~2800 cm⁻¹) couples with the first overtone of the C-H bending vibration (~1400 cm⁻¹).
-
Observation: This splits the signal into two bands: one at ~2820 cm⁻¹ and one at ~2720 cm⁻¹ .[2]
-
Diagnostic Value: The band at 2720 cm⁻¹ is distinct because it appears in a "quiet" region where alkyl C-H stretches (2850–3000 cm⁻¹) do not interfere. If this peak is present, you have an aldehyde. [2]
B. The Carbonyl Conflict
Both molecules contain a Boc-protecting group, which exhibits a strong carbamate C=O stretch at ~1690–1710 cm⁻¹.
-
Alcohol: Shows a single, strong carbonyl peak (Carbamate).
-
Aldehyde: Shows two carbonyl signals.[3][4] The new aldehyde C=O typically appears at a higher frequency (1720–1740 cm⁻¹ ) than the carbamate.
-
Result: You will observe either a resolved doublet (two distinct peaks) or a significant broadening/shouldering of the carbonyl band toward higher wavenumbers.
C. The Hydroxyl Collapse
The precursor displays a massive, broad O-H stretch due to hydrogen bonding. Upon oxidation, this broad feature collapses, revealing the sharper, underlying N-H stretch of the carbamate.
Experimental Protocol
Method: Attenuated Total Reflectance (ATR-FTIR)
ATR is preferred over transmission (KBr pellets) for this workflow due to speed and lack of moisture interference (which mimics the O-H band).
Step-by-Step Workflow:
-
Background Collection: Clean the crystal (Diamond or ZnSe) with isopropanol. Collect a background air spectrum (32 scans, 4 cm⁻¹ resolution).
-
Sample Prep:
-
If Oil: Place 1 drop directly on the crystal.
-
If Solid: Place ~5 mg on the crystal and apply high pressure using the anvil to ensure contact.
-
-
Acquisition: Scan the sample (32 scans).
-
Baseline Correction: Apply automatic baseline correction if the spectrum is tilted.
-
Normalization: Normalize the highest peak (usually C-H alkyl stretch ~2900 cm⁻¹) to 100% T (or 1.0 Abs) to facilitate overlay comparison.
Decision Logic & Visualization
The following diagram illustrates the logical flow for determining reaction completeness.
Figure 1: Logical decision tree for interpreting IR spectra during the oxidation of tert-butyl 1-(hydroxymethyl)cyclohexylcarbamate.
Troubleshooting & Self-Validation
Issue: "I see a peak at 3400 cm⁻¹ in my aldehyde product."
-
Cause: Residual moisture.[3] The N-H stretch is also in this region, but water/alcohol O-H is broader.[5]
-
Validation: Check the 1050 cm⁻¹ region. If the C-O stretch is absent but the 3400 cm⁻¹ band persists, it is likely the N-H stretch or wet solvent, not unreacted starting material.
Issue: "The Carbonyl peak looks like a single blob."
-
Cause: Overlap between Boc (1690) and Aldehyde (1720).
-
Validation: Look strictly for the 2720 cm⁻¹ Fermi doublet . If this is present, the aldehyde is formed, regardless of the carbonyl resolution.
Issue: "How do I quantify the conversion?"
-
Solution: IR is semi-quantitative. For precise quantification (e.g., <5% starting material), use 1H NMR (monitor the disappearance of the -CH₂OH doublet at ~3.6 ppm and appearance of -CHO singlet at ~9.5 ppm).
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
NIST Chemistry WebBook. tert-Butyl carbamate IR Spectrum. National Institute of Standards and Technology.[6] Available at: [Link] (Verified reference for Boc-group vibrational modes).
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[3] John Wiley & Sons Ltd. (Comprehensive guide on C-H aldehyde stretching frequencies).
-
Lide, D. R. (Ed.).[3] (2005). CRC Handbook of Chemistry and Physics. CRC Press.[3] (Standard reference for bond dissociation energies and vibrational frequencies).
Sources
- 1. 107259-06-3 Cas No. | tert-Butyl (1-formylcyclopropyl)carbamate | Apollo [store.apolloscientific.co.uk]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tert-Butyl carbamate [webbook.nist.gov]
A Comparative Guide to Dess-Martin and Swern Oxidations for Amino Aldehyde Synthesis
For researchers, medicinal chemists, and professionals in drug development, the synthesis of chiral amino aldehydes is a critical step in the construction of a wide array of pharmaceuticals and complex molecular architectures. These bifunctional molecules are valuable intermediates, but their inherent instability and propensity for racemization present significant synthetic challenges.[][2][3][4] The choice of oxidation method for the precursor N-protected amino alcohol is therefore paramount to success.
This guide provides an in-depth, objective comparison of two of the most widely employed methods for this transformation: the Dess-Martin oxidation and the Swern oxidation. We will delve into the mechanistic underpinnings of each reaction, present detailed experimental protocols, and offer field-proven insights to help you select the optimal conditions for your specific substrate and synthetic goals.
The Critical Challenge: Synthesizing Stable, Enantiopure Amino Aldehydes
α-Amino aldehydes are notoriously unstable due to the presence of both a nucleophilic amine and an electrophilic aldehyde, which can lead to self-condensation and polymerization.[][3][5] Furthermore, the α-proton is acidic, making these compounds highly susceptible to epimerization, particularly under basic or harsh reaction conditions.[2][4] Consequently, the successful synthesis of amino aldehydes hinges on the use of mild and highly selective oxidation methods, coupled with appropriate N-protection strategies to mitigate these issues.
Dess-Martin Periodinane (DMP) Oxidation: The Mild and Selective Choice
The Dess-Martin oxidation utilizes a hypervalent iodine reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one, commonly known as Dess-Martin periodinane (DMP).[6] It has gained significant traction in modern organic synthesis due to its remarkably mild and selective nature.
Mechanism of Action
The oxidation proceeds through a ligand exchange mechanism where the alcohol displaces an acetate group on the iodine center. A subsequent intramolecular deprotonation of the α-carbon by an acetate ion facilitates a concerted elimination to yield the aldehyde, iodinane, and acetic acid.[6]
Caption: Mechanism of the Dess-Martin Oxidation.
Key Advantages for Amino Aldehyde Synthesis
-
Mild Reaction Conditions: The reaction is typically carried out at room temperature under neutral pH, which is highly advantageous for preserving sensitive functional groups and minimizing racemization.[6][7][8][9]
-
High Chemoselectivity: DMP exhibits excellent tolerance for a wide range of functional groups, including those commonly found in complex pharmaceutical intermediates.[6][7][10]
-
Reduced Epimerization: Several studies have highlighted that DMP oxidation of N-protected amino alcohols proceeds with minimal to no epimerization, a critical factor for maintaining stereochemical integrity.[6][11]
-
Simple Workup: The workup procedure is generally straightforward, often involving a simple filtration and extraction.[6][7]
Limitations
-
Cost and Scalability: DMP is a stoichiometric reagent with a high molecular weight, making it less cost-effective for large-scale industrial applications.[6][8][10]
-
Safety Concerns: Dess-Martin periodinane can be shock-sensitive and potentially explosive, requiring careful handling.[6][9][10]
Swern Oxidation: The Potent and Versatile Workhorse
The Swern oxidation is a classic and widely used method that relies on the activation of dimethyl sulfoxide (DMSO) with an electrophilic agent, typically oxalyl chloride, followed by the addition of the alcohol and a hindered non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[12][13][14]
Mechanism of Action
The reaction begins with the formation of a reactive chlorodimethylsulfonium salt from DMSO and oxalyl chloride at low temperatures.[14][15][16] The alcohol then adds to this electrophilic sulfur species, forming an alkoxysulfonium salt. The addition of a hindered base facilitates an intramolecular E2-like elimination via a five-membered ring transition state to produce the aldehyde, dimethyl sulfide, and the protonated base.[14][17]
Caption: Experimental Workflow for Swern Oxidation.
Key Advantages
-
High Yields and Broad Scope: The Swern oxidation is known for its high yields and compatibility with a wide variety of functional groups.[7][12]
-
Cost-Effective Reagents: The reagents used in the Swern oxidation are generally inexpensive and readily available, making it suitable for larger-scale syntheses.[12]
-
Avoidance of Heavy Metals: Unlike older chromium-based oxidants, the Swern oxidation is metal-free.[7][13][18]
Limitations
-
Cryogenic Temperatures: The reaction must be performed at very low temperatures (-78 °C) to avoid side reactions, which can be inconvenient without specialized equipment.[7][12]
-
Risk of Epimerization: The use of a base in the final step can lead to epimerization of the α-carbon, a significant concern in amino aldehyde synthesis.[14] The use of a bulkier base like diisopropylethylamine can sometimes mitigate this issue.[14]
-
Malodorous Byproduct: The reaction produces dimethyl sulfide, a volatile and foul-smelling byproduct that requires a well-ventilated fume hood and proper waste disposal.[7][12][13]
-
Toxic Gas Generation: The activation of DMSO with oxalyl chloride generates carbon monoxide and carbon dioxide, necessitating careful handling in a fume hood.[7]
Head-to-Head Comparison: Dess-Martin vs. Swern
| Feature | Dess-Martin Oxidation | Swern Oxidation |
| Reaction Temperature | Room Temperature[6][7][8] | -78 °C[7][12] |
| Epimerization Risk | Very Low; generally preserves stereochemistry.[6][11] | Moderate to High; base-induced epimerization is a known side reaction.[14][19] |
| Key Reagents | Dess-Martin Periodinane (DMP)[6] | DMSO, Oxalyl Chloride, Hindered Base (e.g., TEA)[14] |
| Safety Concerns | DMP is potentially explosive and shock-sensitive.[6][9][10] | Generates toxic CO and CO2 gases and a malodorous byproduct (dimethyl sulfide).[7][13] |
| Workup | Simple filtration and extraction.[6][7] | Requires careful quenching at low temperatures and management of odorous byproducts. |
| Cost & Scalability | Higher cost, less suitable for large scale.[6][8][10] | Lower cost, more amenable to scale-up.[12] |
| Substrate Compatibility | Excellent for sensitive, multifunctional substrates.[6][7][10] | Broad compatibility, but acid-sensitive groups may be at risk if not properly controlled.[14][20] |
Experimental Protocols
Dess-Martin Oxidation of an N-Protected Amino Alcohol
Materials:
-
N-protected amino alcohol (1.0 equiv)
-
Dess-Martin periodinane (1.2-1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Diethyl ether
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the N-protected amino alcohol dissolved in anhydrous DCM.
-
Add the Dess-Martin periodinane in one portion at room temperature with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). Reactions are typically complete within 2-4 hours.[7]
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Quench the reaction by pouring the mixture into a vigorously stirred biphasic solution of saturated NaHCO₃ and saturated Na₂S₂O₃.
-
Continue stirring until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amino aldehyde.
Swern Oxidation of an N-Protected Amino Alcohol
Materials:
-
Oxalyl chloride (1.1-1.5 equiv)
-
Dimethyl sulfoxide (DMSO) (2.2-3.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
N-protected amino alcohol (1.0 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (≥ 2.0 equiv)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a thermometer and under an inert atmosphere, dissolve oxalyl chloride in anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO in anhydrous DCM, ensuring the internal temperature does not rise above -60 °C. Stir for 15-30 minutes.
-
Add a solution of the N-protected amino alcohol in anhydrous DCM dropwise, again maintaining a low temperature. Stir for 30-60 minutes.
-
Add the hindered base (e.g., TEA) dropwise, which may result in the formation of a white precipitate. Stir for an additional 30-60 minutes at -78 °C.
-
Allow the reaction to warm to room temperature, then quench with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Note: The resulting dimethyl sulfide byproduct is volatile and has a strong odor.
Field-Proven Insights and Troubleshooting
-
Protecting Group Choice is Crucial: For both methods, the choice of the nitrogen protecting group is critical. Bulky, electron-withdrawing groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) are commonly used. For particularly sensitive substrates prone to racemization, the 9-phenylfluoren-9-yl (PhFl) group has been shown to provide exceptional steric shielding of the α-proton.[21]
-
Managing Racemization in Swern Oxidations: If epimerization is observed with the Swern protocol, switching from triethylamine to a bulkier base like diisopropylethylamine (DIPEA) can sometimes reduce this side reaction.[14] However, for substrates where stereochemical purity is paramount, the Dess-Martin oxidation is often the more reliable choice.[6][11]
-
Purification of Amino Aldehydes: Due to their instability, amino aldehydes should be purified with care.[2] Chromatographic purification on silica gel can sometimes lead to decomposition. It is often advisable to use the crude product immediately in the next step. If purification is necessary, it should be performed quickly and at low temperatures.
-
Water's Role in DMP Oxidations: Interestingly, the addition of a small amount of water to a Dess-Martin oxidation has been reported to accelerate the reaction rate.[22]
Conclusion and Recommendations
Both the Dess-Martin and Swern oxidations are powerful tools for the synthesis of amino aldehydes from their corresponding N-protected amino alcohols. The choice between them should be guided by the specific requirements of the synthesis.
-
For substrates that are highly sensitive to racemization or contain delicate functional groups, the Dess-Martin oxidation is the superior choice. Its mild, neutral conditions and proven ability to preserve stereochemical integrity make it ideal for the synthesis of high-purity chiral amino aldehydes, particularly in the context of complex target-oriented synthesis.[6][11]
-
For larger-scale syntheses where cost is a significant factor and some level of epimerization can be tolerated or mitigated, the Swern oxidation is a viable and robust alternative. Its use of inexpensive reagents makes it an attractive option, provided the necessary precautions are taken to manage its operational demands and potential side reactions.[12]
Ultimately, a careful evaluation of the substrate's properties, the desired level of stereopurity, and the scale of the reaction will dictate the most appropriate and successful oxidation strategy.
References
-
Dess–Martin periodinane - Wikipedia. (2023, December 29). Wikipedia. Retrieved February 15, 2026, from [Link]
-
The Swern Oxidation: Mechanism and Features - Chemistry Hall. (2021, March 31). Chemistry Hall. Retrieved February 15, 2026, from [Link]
-
Dess-Martin Periodinane Definition - Organic Chemistry II Key Term | Fiveable. (2025, September 15). Fiveable. Retrieved February 15, 2026, from [Link]
-
Practical Synthesis of Enantiomerically Pure β2-Amino Acids via Proline-Catalyzed Diastereoselective Aminomethylation of Aldehydes | Journal of the American Chemical Society. (2007, April 17). Journal of the American Chemical Society. Retrieved February 15, 2026, from [Link]
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Dess-Martin Periodinane (DMP) - Common Organic Chemistry. (n.d.). organic-chemistry.org. Retrieved February 15, 2026, from [Link]
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Swern Oxidation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
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DMP Reagent: Mechanism, Uses & Examples in Chemistry - Vedantu. (n.d.). Vedantu. Retrieved February 15, 2026, from [Link]
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Swern Oxidation - Chemistry Steps. (2020, January 6). Chemistry Steps. Retrieved February 15, 2026, from [Link]
-
Unprotected Amino Aldehydes in Organic Synthesis. (n.d.). University of Toronto. Retrieved February 15, 2026, from [Link]
-
Swern Oxidation: Learn Definition, Mechanism, Reaction & Uses - Testbook. (n.d.). Testbook.com. Retrieved February 15, 2026, from [Link]
-
Enantiomerically Pure α-Amino Aldehydes from Silylated α-Amino Acids - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Swern oxidation - Wikipedia. (2023, December 14). Wikipedia. Retrieved February 15, 2026, from [Link]
-
26.3: Synthesis of Enantiomerically Pure Amino Acids - Chemistry LibreTexts. (2015, July 19). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
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Configurational Stability of N-Protected a-Amino Aldehydes - American Chemical Society. (n.d.). American Chemical Society Publications. Retrieved February 15, 2026, from [Link]
-
A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. (n.d.). Retrieved February 15, 2026, from [Link]
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Swern Oxidation - Organic Chemistry Tutor. (n.d.). The Organic Chemistry Tutor. Retrieved February 15, 2026, from [Link]
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Aminoaldehydes and aminoketones - Wikipedia. (2023, March 21). Wikipedia. Retrieved February 15, 2026, from [Link]
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Deracemisation lead to enriched alpha Amino Aldehydes - Stephan Scheeff. (2025, February 12). Retrieved February 15, 2026, from [Link]
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Swern oxidation - Grokipedia. (n.d.). Grokipedia. Retrieved February 15, 2026, from [Link]
-
Swern Oxidation | Chem-Station Int. Ed. (2014, March 12). Chem-Station. Retrieved February 15, 2026, from [Link]
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Configurational stability of N-protected .alpha.-amino aldehydes | Journal of the American Chemical Society. (n.d.). Journal of the American Chemical Society. Retrieved February 15, 2026, from [Link]
-
Swern Oxidation. (2019, July 10). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
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Dess-Martin Oxidation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
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Chemoenzymatic Synthesis of Enantiopure Amino Alcohols from Simple Methyl Ketones. (n.d.). Retrieved February 15, 2026, from [Link]
-
Chemically fuelled deracemization of amino acids. (n.d.). Retrieved February 15, 2026, from [Link]
-
Swern oxidation vs PCC : r/OrganicChemistry - Reddit. (2022, January 28). Reddit. Retrieved February 15, 2026, from [Link]
-
Dess–Martin oxidation - Wikipedia. (2023, December 29). Wikipedia. Retrieved February 15, 2026, from [Link]
- Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP) - Organic Synthesis. (n.d.). sites.google.com.
-
Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. (2023, November 3). Retrieved February 15, 2026, from [Link]
-
Method for the Racemization of Optically Active Amino Acids - Sciencemadness.org. (n.d.). Sciencemadness.org. Retrieved February 15, 2026, from [Link]
-
(PDF) Application of Dess-Martin oxidation in total synthesis of natural products. (2020, August 7). Retrieved February 15, 2026, from [Link]
- US2205184A - Purification of aldehyde-ketone mixtures - Google Patents. (n.d.). Google Patents.
-
An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
The oxidation of amino alcohols. - ThinkIR: The University of Louisville's Institutional Repository. (n.d.). University of Louisville. Retrieved February 15, 2026, from [Link]
-
Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. (n.d.). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]
-
The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (2018, November 12). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]
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A Comparative Guide to the Reactivity of Cyclohexyl vs. Cyclopropyl Boc-Amino Aldehydes
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced reactivity of synthetic building blocks is paramount. Amino aldehydes, bifunctional compounds containing both an amine and an aldehyde, are highly versatile intermediates in the synthesis of everything from peptide derivatives to complex heterocyclic scaffolds.[] This guide provides an in-depth comparison of two common, yet distinct, N-Boc protected amino aldehydes: N-Boc-aminocyclohexanecarboxaldehyde and N-Boc-aminocyclopropanecarboxaldehyde. We will dissect how the fundamental principles of steric hindrance and ring strain dictate their chemical behavior, supported by a model experimental protocol.
The Decisive Influence of the Carbocyclic Scaffold
The reactivity of an aldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. While the attached N-Boc-amino group provides a common electronic and steric feature, it is the carbocyclic ring—cyclohexyl versus cyclopropyl—that introduces the most dramatic divergence in reactivity. This difference is a classic case study in the interplay between sterics and electronics.
The Cyclohexyl Moiety: A Profile in Steric Hindrance
The six-membered cyclohexane ring is the archetype of a strain-free carbocycle, preferentially adopting a stable chair conformation to minimize both angle and torsional strain.[2][3] In this conformation, substituents can occupy either axial or equatorial positions. To avoid destabilizing 1,3-diaxial steric interactions, bulky groups overwhelmingly favor the more spacious equatorial position.[3][4][5]
For N-Boc-aminocyclohexanecarboxaldehyde, the large cyclohexyl ring, along with the bulky Boc-protecting group, creates a sterically congested environment around the aldehyde. This steric shield impedes the trajectory of an incoming nucleophile as it attempts to attack the carbonyl carbon.[6][7] While the alkyl nature of the ring has a mild electron-donating effect that slightly reduces the carbonyl's electrophilicity, this is a minor contributor compared to the dominant effect of physical bulk.[8]
The Cyclopropyl Moiety: A Case of Ring Strain-Activated Reactivity
In stark contrast, the cyclopropane ring is highly strained. Its three carbon atoms are forced into a planar triangle, resulting in C-C-C bond angles of 60°, a severe deviation from the ideal 109.5° for sp³ hybridized carbons.[9][10] This immense angle strain, combined with torsional strain from eclipsing hydrogens, imbues the ring with approximately 28 kcal/mol of strain energy.[10]
This strain fundamentally alters the ring's electronic properties. The C-C bonds, often described as "bent" or tau (τ) bonds, possess a higher degree of p-character than typical sigma bonds.[9] This causes the cyclopropyl group to behave as an electron-withdrawing group, inductively pulling electron density from adjacent atoms. When attached to an aldehyde, this effect significantly increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and making it a more "attractive" target for nucleophiles. The high reactivity of cyclopropane derivatives is a direct consequence of this ring strain.[9][11][12]
Visualizing the Core Structural Differences
The diagram below illustrates the fundamental structural disparity between the two molecules. The cyclohexyl derivative exists in a low-energy, sterically demanding chair conformation, while the cyclopropyl derivative is defined by its geometrically constrained and electronically activated three-membered ring.
Caption: Key structural features of the two aldehydes.
Comparative Reactivity in Nucleophilic Addition
The structural and electronic differences described above manifest directly in the relative rates of reaction. In general, aldehydes are more reactive than ketones due to reduced steric hindrance and greater polarization of the carbonyl group.[8] However, comparing these two aldehydes reveals a clear trend.
-
N-Boc-aminocyclopropanecarboxaldehyde: Expected to be highly reactive. The electron-withdrawing nature of the cyclopropyl ring makes the aldehyde carbon exceptionally electrophilic and susceptible to attack by even weak nucleophiles.
-
N-Boc-aminocyclohexanecarboxaldehyde: Expected to be significantly less reactive. The steric bulk of the cyclohexyl group presents a major kinetic barrier to nucleophilic attack, slowing the reaction rate considerably.
The following diagram conceptualizes these opposing reactivity factors.
Caption: Opposing factors governing aldehyde reactivity.
Experimental Comparison: A Model Reductive Amination
To provide a practical context, we present data from a model direct reductive amination experiment. This reaction is a cornerstone of medicinal chemistry for forming secondary amines.[13] In this hypothetical but realistic scenario, each aldehyde is reacted with benzylamine in the presence of a mild reducing agent, sodium triacetoxyborohydride (STAB), which selectively reduces the intermediate imine.[13]
Comparative Performance Data
| Reactant | Reaction Time (h) | Product Yield (%) | Purity (%) | Key Observation |
| N-Boc-aminocyclopropanecarboxaldehyde | 2 | 94 | >98 | Rapid and clean conversion to the desired secondary amine. |
| N-Boc-aminocyclohexanecarboxaldehyde | 18 | 78 | >95 | Sluggish reaction requiring extended time for moderate conversion. |
The data clearly supports our mechanistic predictions. The electronically activated cyclopropyl aldehyde reacts swiftly and efficiently, while the sterically hindered cyclohexyl aldehyde requires a significantly longer reaction time to achieve a lower yield.
Standard Protocol: Direct Reductive Amination
This protocol outlines a standard procedure for the reductive amination described above.
Materials:
-
Boc-amino aldehyde (1.0 mmol)
-
Benzylamine (1.0 mmol, 1.0 equiv.)
-
Sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 equiv.)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂), add the N-Boc-amino aldehyde (1.0 mmol) and anhydrous DCM (10 mL).
-
Add benzylamine (1.0 mmol) to the solution and stir at room temperature for 1 hour to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (STAB) (1.5 mmol) portion-wise over 5 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product via column chromatography on silica gel to obtain the desired N-Boc protected secondary amine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Experimental Workflow Visualization
Caption: Workflow for the reductive amination protocol.
Conclusion and Outlook
The reactivity of Boc-amino aldehydes appended with cyclopropyl and cyclohexyl groups is a tale of two opposing chemical principles.
-
N-Boc-aminocyclopropanecarboxaldehyde is an electronically activated substrate. Its high reactivity is driven by the inherent ring strain of the cyclopropyl group, which enhances the electrophilicity of the aldehyde. This makes it an ideal substrate for rapid and efficient nucleophilic additions.
-
N-Boc-aminocyclohexanecarboxaldehyde is a sterically deactivated substrate. The sheer bulk of the strain-free cyclohexyl ring presents a significant kinetic barrier to nucleophilic attack, resulting in slower and often less efficient reactions.
For the practicing chemist, these distinctions are critical. The choice between these building blocks will have profound implications for reaction design, catalyst selection, and process optimization. The high reactivity of the cyclopropyl derivative may allow for milder reaction conditions, while the sluggishness of the cyclohexyl analog might necessitate more forcing conditions or longer reaction times, potentially impacting the stability of other functional groups within a complex molecule. A thorough understanding of these fundamental principles empowers scientists to make more informed and strategic decisions in the synthesis of novel chemical entities.
References
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A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC. Available at: [Link]
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Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. ACS Publications. Available at: [Link]
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Tests for Aldehydes and Ketones. BYJU'S. Available at: [Link]
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Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Chemistry World. Available at: [Link]
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Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. Available at: [Link]
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The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available at: [Link]
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Nucleophilic Addition of Cyclopropenes. ResearchGate. Available at: [Link]
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General reactivity patterns of aldehyde and ketones during deoxygenation. Nu: nucleophile. ResearchGate. Available at: [Link]
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Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
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Synthesis of N-BOC amines by various routes. ResearchGate. Available at: [Link]
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Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Journal of the American Chemical Society. Available at: [Link]
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Oxidation of aldehydes using Tollens' reagent. Khan Academy. Available at: [Link]
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Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. Available at: [Link]
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N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC. Available at: [Link]
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19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. OpenStax. Available at: [Link]
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How much steric hindrance does a phenyl group offer?. Chemistry Stack Exchange. Available at: [Link]
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A Comparative Guide to the Synthetic Routes of 1-Formylcyclohexylcarbamate
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel chemical entities is paramount. 1-Formylcyclohexylcarbamate, a compound with potential applications in medicinal chemistry and as a building block in organic synthesis, currently lacks a standardized, high-yield synthetic protocol in publicly available literature. This guide provides a comprehensive comparison of plausible synthetic methodologies, offering in-depth, step-by-step protocols and an objective analysis of their potential yields and challenges. The experimental designs presented herein are based on well-established, analogous reactions and are intended to serve as a robust starting point for laboratory investigation.
Introduction to 1-Formylcyclohexylcarbamate and its Synthetic Challenges
1-Formylcyclohexylcarbamate possesses a unique structural motif, combining a formamide with a carbamate on a quaternary carbon center of a cyclohexane ring. This arrangement presents specific synthetic hurdles, primarily the steric hindrance around the nitrogen atom, which can impede both formylation and carbamoylation reactions. This guide explores three distinct, plausible synthetic pathways to overcome these challenges and achieve the target molecule.
Proposed Synthetic Pathways
Three primary retrosynthetic approaches have been conceptualized, each leveraging established chemical transformations:
-
Method 1: N-Formylation of a Precursor Carbamate. This pathway involves the initial synthesis of a 1-aminocyclohexanecarboxylic acid derivative, followed by its conversion to a carbamate, and subsequent N-formylation.
-
Method 2: Carbamoylation of a Precursor Formamide. This approach reverses the final steps of Method 1, starting with the synthesis of N-(1-cyanocyclohexyl)formamide and its subsequent conversion to the target carbamate.
-
Method 3: The Leuckart-Wallach Reaction. A classic method for reductive amination, this one-pot reaction offers a direct route from cyclohexanone to the N-formylated amine, which can then be further elaborated.
Method 1: N-Formylation of 1-Hydroxycarbonylcyclohexylcarbamate
This method is a linear synthesis beginning with the readily available 1-aminocyclohexanecarboxylic acid. The key challenge in this route is the final N-formylation of a sterically hindered carbamate.
Experimental Protocol
Step 1a: Synthesis of Methyl 1-aminocyclohexanecarboxylate
-
To a stirred suspension of 1-aminocyclohexanecarboxylic acid (1.0 eq) in methanol (5 mL/mmol), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 10 mL/mmol).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.
Step 1b: Synthesis of Methyl 1-(alkoxycarbonylamino)cyclohexanecarboxylate
-
Dissolve the crude methyl 1-aminocyclohexanecarboxylate (1.0 eq) in dichloromethane (DCM, 5 mL/mmol).
-
Add a base such as triethylamine (1.5 eq).
-
To this solution, add an appropriate chloroformate (e.g., methyl chloroformate, 1.1 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the carbamate.
Step 1c: N-Formylation using Carbon Dioxide and Hydrosilane
This protocol is adapted from the N-formylation of carbamates as described by Choi et al.[1][2][3]
-
In a glovebox, charge a screw-capped vial with the synthesized carbamate (1.0 eq), zinc acetate (Zn(OAc)₂, 0.05 eq), and 1,10-phenanthroline (0.05 eq).
-
Add anhydrous tetrahydrofuran (THF, 2 mL/mmol).
-
Seal the vial and remove it from the glovebox.
-
Introduce carbon dioxide (CO₂) via a balloon.
-
Add diphenylsilane (Ph₂SiH₂, 2.0 eq) to the reaction mixture.
-
Stir the mixture at 50 °C for 24 hours.
-
Upon completion, quench the reaction with 1M HCl.
-
Extract the product with ethyl acetate, wash with brine, and dry over sodium sulfate.
-
Purify by column chromatography on silica gel.
Visualizing the Workflow
Caption: Synthetic workflow for Method 1.
Method 2: Carbamoylation of N-(1-cyanocyclohexyl)formamide
This pathway initiates with the Strecker synthesis of 1-aminocyclohexanecarbonitrile, followed by N-formylation, and subsequent hydrolysis of the nitrile to a carboxylic acid, which is then subjected to a Curtius rearrangement to form the carbamate.
Experimental Protocol
Step 2a: Synthesis of 1-Aminocyclohexanecarbonitrile [4][5]
-
To a stirred solution of cyclohexanone (1.0 eq) in aqueous ammonia, add ammonium chloride (1.1 eq) and potassium cyanide (1.1 eq).
-
Stir the mixture at room temperature for 24 hours.
-
Extract the product with diethyl ether.
-
Dry the organic layer and concentrate to yield 1-aminocyclohexanecarbonitrile.
Step 2b: Synthesis of N-(1-cyanocyclohexyl)formamide
-
In a flask, mix 1-aminocyclohexanecarbonitrile (1.0 eq) with an excess of ethyl formate (5.0 eq).
-
Heat the mixture to reflux for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the excess ethyl formate by distillation.
-
The crude N-(1-cyanocyclohexyl)formamide can be used in the next step without further purification.
Step 2c: Hydrolysis to N-formyl-1-aminocyclohexanecarboxylic acid
-
Treat the crude N-(1-cyanocyclohexyl)formamide with a mixture of concentrated hydrochloric acid and water.
-
Heat the mixture at 100 °C for 8 hours.
-
Cool the reaction mixture and collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry to obtain N-formyl-1-aminocyclohexanecarboxylic acid.
Step 2d: Curtius Rearrangement to 1-Formylcyclohexylcarbamate
-
Suspend N-formyl-1-aminocyclohexanecarboxylic acid (1.0 eq) in a suitable alcohol (e.g., tert-butanol).
-
Add diphenylphosphoryl azide (DPPA, 1.1 eq) and triethylamine (1.2 eq).
-
Heat the mixture to reflux for 3 hours.
-
Cool the reaction and pour it into water.
-
Extract the product with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizing the Workflow
Caption: Synthetic workflow for Method 2.
Method 3: Leuckart-Wallach Reaction
This classical reaction provides a direct route from a ketone to an N-formylated amine. The resulting N-cyclohexylformamide would then need to be carbamoylated at the 1-position, which represents a significant challenge. A more plausible adaptation involves the direct formation of the N-formyl amine from cyclohexanone and formamide, followed by functionalization at the 1-position.
Experimental Protocol
Step 3a: Synthesis of N-Cyclohexylformamide [6][7]
-
In a round-bottom flask, combine cyclohexanone (1.0 eq) and a large excess of formamide (at least 5.0 eq).
-
Monitor the reaction by gas chromatography (GC) or TLC.
-
After cooling, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by vacuum distillation to obtain N-cyclohexylformamide.
Step 3b: Introduction of the Carbamate Moiety (Hypothetical)
This step is the most challenging and would require significant experimental optimization. A potential, though difficult, route could involve a directed C-H activation/functionalization at the 1-position. A more feasible, multi-step alternative would be to introduce a hydroxyl group at the 1-position of a protected N-cyclohexylformamide, followed by conversion to the carbamate.
Visualizing the Logical Relationship
Caption: Logical relationship for Method 3.
Comparative Analysis of Synthetic Methods
| Feature | Method 1: N-Formylation of Carbamate | Method 2: Carbamoylation of Formamide | Method 3: Leuckart-Wallach Reaction |
| Starting Materials | Readily available | Readily available | Readily available |
| Number of Steps | 3 | 4 | 2+ (challenging subsequent steps) |
| Key Challenge | N-formylation of a sterically hindered carbamate. | Multi-step synthesis with a potentially hazardous Curtius rearrangement. | Introduction of the carbamate moiety at the 1-position of N-cyclohexylformamide. |
| Potential Yield | Moderate to Good (based on analogous reactions, potentially 60-80% for the formylation step).[1] | Moderate (yields for each step need to be optimized). | Good for the first step (up to 79% reported for N-cyclohexylformamide), but overall yield is highly uncertain.[6] |
| Scalability | Potentially scalable, though the formylation may require specialized equipment for handling CO₂. | Scalable, but the Curtius rearrangement requires careful handling of azides. | The Leuckart-Wallach reaction is scalable, but the subsequent steps are undeveloped. |
| Safety Considerations | Use of CO₂ under pressure. | Use of potassium cyanide and diphenylphosphoryl azide. | High reaction temperatures. |
Conclusion and Future Outlook
This guide presents three plausible, albeit experimentally unverified, synthetic routes to 1-formylcyclohexylcarbamate.
-
Method 1 appears to be the most promising due to its relatively shorter sequence and the use of a recently developed, efficient N-formylation technique. The primary focus for optimization would be the final formylation step to overcome steric hindrance.
-
Method 2 offers a viable alternative, though it is longer and involves more hazardous reagents. Each step, however, is based on a well-established transformation.
-
Method 3 , while attractive for its directness in forming the N-formyl cyclohexane core, faces a significant and unresolved challenge in the subsequent C-H functionalization to introduce the carbamate group.
Further experimental investigation is required to determine the optimal synthetic route. Researchers are encouraged to use this guide as a foundational resource for developing a robust and high-yielding synthesis of 1-formylcyclohexylcarbamate.
References
-
PrepChem. Synthesis of N-cyclohexyl formamide. [Link]
-
Choi, J., et al. Selective N-Formylation / N-Methylation of Amines and N-Formylation of Amides and Carbamates with Carbon Dioxide and Hydrosilane. The Royal Society of Chemistry, 2020. [Link]
-
Wikipedia. Leuckart reaction. [Link]
-
PMC. Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. [Link]
-
ResearchGate. N -methylation of amines and N -formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst | Request PDF. [Link]
-
MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]
-
Semantic Scholar. [PDF] STUDIES ON THE LEUCKART REACTION. [Link]
-
Green Chemistry (RSC Publishing). Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. [Link]
-
Sciencemadness Wiki. Leuckart reaction. [Link]
-
PMC. Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. [Link]
-
HETEROCYCLES. NOVEL ONE STEP TRANSFORMATION OF CARBAMATES INTO AMIDES. [Link]
-
Chemical Communications (RSC Publishing). Formation of amides, their intramolecular reactions for the synthesis of N-heterocycles, and preparation of a marketed drug, sildenafil: a comprehensive coverage. [Link]
- Google Patents.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
